Dual MDM2/MDMX Inhibition vs. Nutlin-3a
ATSP-7041 is a potent dual inhibitor of both MDM2 and MDMX, whereas the prototype small-molecule inhibitor Nutlin-3a is highly selective for MDM2. In fluorescence polarization assays, ATSP-7041 binds MDM2 with a Ki of 0.9 nM and MDMX with a Ki of 7 nM [1]. In contrast, Nutlin-3a exhibits preferential binding to MDM2 (Ki = 52 nM) and is essentially inactive against MDMX (Ki > 1,000 nM) [1].
| Evidence Dimension | Binding Affinity (Ki) |
|---|---|
| Target Compound Data | MDM2 Ki = 0.9 nM; MDMX Ki = 7 nM |
| Comparator Or Baseline | Nutlin-3a: MDM2 Ki = 52 nM; MDMX Ki > 1,000 nM |
| Quantified Difference | ~58-fold higher MDM2 affinity; >140-fold higher MDMX affinity |
| Conditions | Fluorescence polarization competitive binding assay |
Why This Matters
For procurement decisions, this data demonstrates that ATSP-7041 is functionally distinct from selective MDM2 inhibitors and is the appropriate choice when investigating dual MDM2/MDMX biology or overcoming MDMX-mediated resistance.
- [1] Chang YS, Graves B, Guerlavais V, et al. Stapled α-helical peptide drug development: a potent dual inhibitor of MDM2 and MDMX for p53-dependent cancer therapy. Proc Natl Acad Sci U S A. 2013;110(36):E3445-E3454. doi:10.1073/pnas.1303002110 View Source
